

physical properties of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-4-fluoro-1-nitrobenzene**

Cat. No.: **B2731259**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Ethyl-4-fluoro-1-nitrobenzene**

Authored by a Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the core physical properties of **2-Ethyl-4-fluoro-1-nitrobenzene**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The information herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of this compound for its application in complex synthetic pathways. This document moves beyond a simple data sheet, offering insights into the experimental methodologies used to determine these properties and the scientific principles that govern them.

Compound Identification and Molecular Structure

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound. Its identity is unequivocally established by its unique CAS (Chemical Abstracts Service) number and molecular structure.

- IUPAC Name: **2-ethyl-4-fluoro-1-nitrobenzene**^[2]
- CAS Number: 1089279-29-7^{[2][3]}
- Molecular Formula: C₈H₈FNO₂^[1]
- Molecular Weight: 169.15 g/mol ^[1]

- Synonyms: 2-ethyl-4-fluoronitrobenzene, 1-Nitro-2-Ethyl-4-Fluorobenzene[2][4]

The molecule consists of a benzene ring substituted with an ethyl group, a fluorine atom, and a nitro group. The relative positions of these substituents are critical to the compound's reactivity and physical properties.

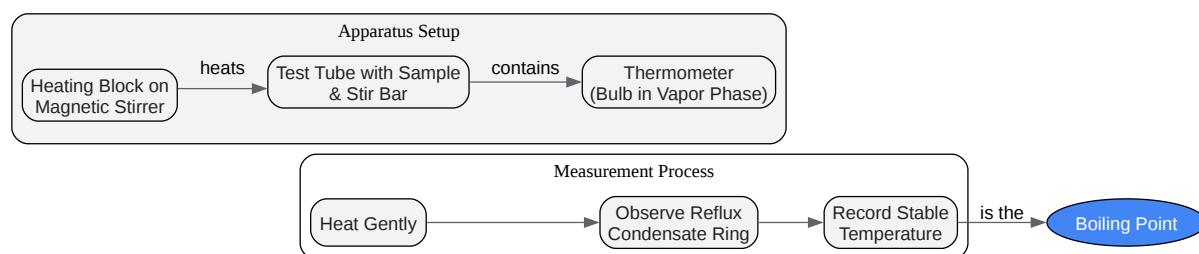
Core Physical Properties

The physical properties of a compound are dictated by its molecular structure, influencing its behavior in different environments and its suitability for various chemical reactions.

Table 1: Summary of Physical Properties

Property	Value	Source
Molecular Weight	169.15 g/mol	[1]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	220.3 ± 20.0 °C (Predicted)	[5]
Density	1.223 ± 0.06 g/cm³ (Predicted)	[5]
Storage	Sealed in dry, Room Temperature	[5]

Physical State and Appearance


At standard ambient temperature and pressure, **2-Ethyl-4-fluoro-1-nitrobenzene** is a colorless to light yellow liquid.[5] The color can be indicative of purity, with highly pure samples tending towards colorless.

Boiling Point

The boiling point is a critical parameter for purification by distillation. The predicted boiling point for this compound is approximately 220.3 °C at standard pressure.[5]

The causality for choosing a micro-reflux or capillary method is the conservation of material, which is often crucial when dealing with valuable, synthesized compounds.

- Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping."
- Apparatus Setup: Clamp the test tube in a heating block or oil bath placed on a magnetic stirrer. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned in the vapor phase just above the liquid surface, but below the level of the condenser (or the top of the test tube in a simple setup).
- Heating: Begin stirring and gently heat the sample.
- Observation: Observe the temperature as the liquid begins to boil and a ring of refluxing condensate appears on the inner wall of the test tube.
- Data Recording: Allow the temperature to stabilize. The constant temperature at which the liquid and vapor are in equilibrium is the boiling point. This is the temperature at which the vapor ring remains steady.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

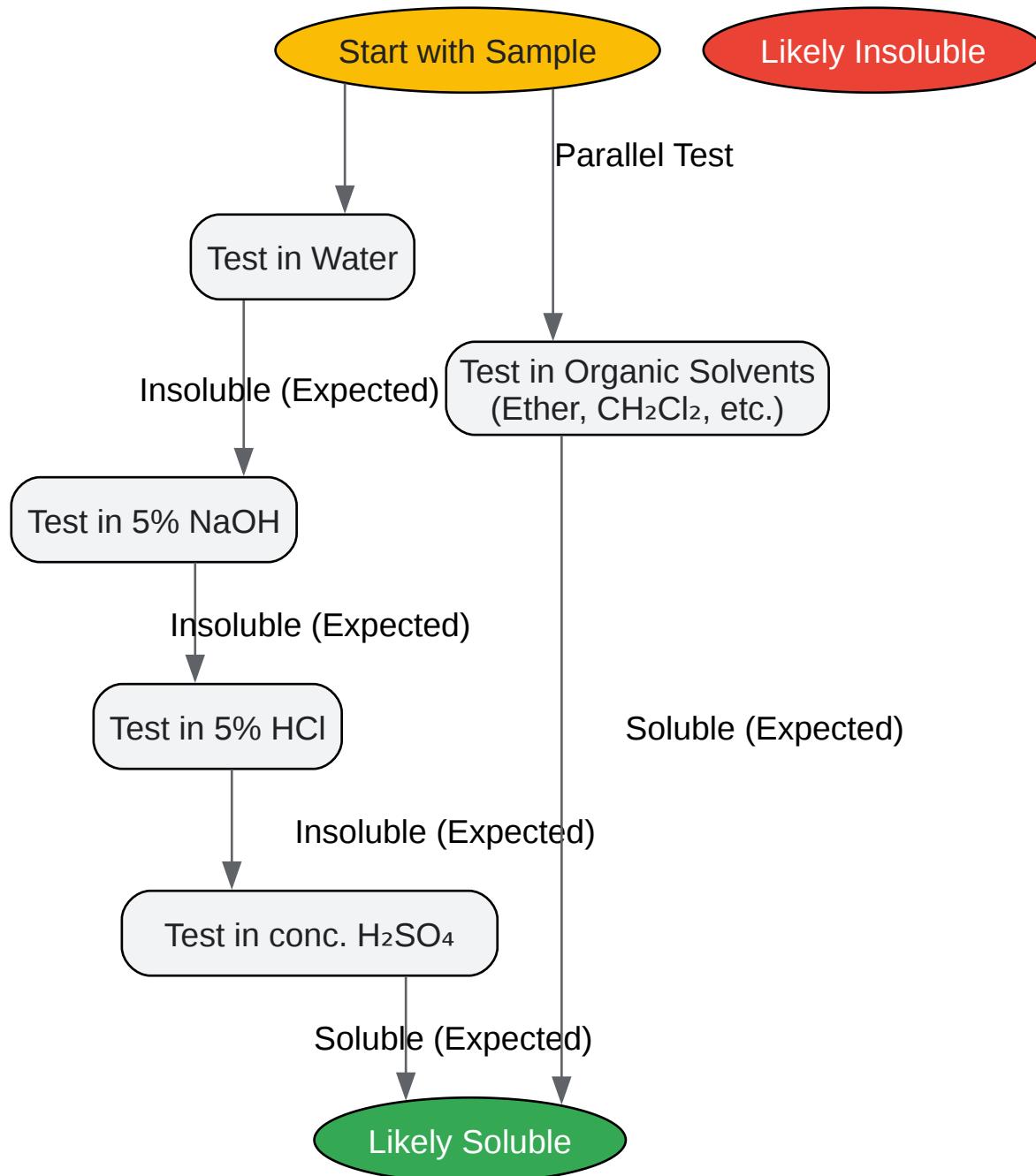
Density

Density is a fundamental physical property that can be used as an indicator of purity. The predicted density for **2-Ethyl-4-fluoro-1-nitrobenzene** is approximately 1.223 g/cm³.^[5]

A pycnometer (or specific gravity bottle) is used for this measurement because it allows for a very precise determination of the volume of the liquid.

- Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m_1).
- Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with **2-Ethyl-4-fluoro-1-nitrobenzene**, ensuring there are no air bubbles. Weigh the filled pycnometer (m_2).
- Calculation: The mass of the liquid is ($m_2 - m_1$). The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: $\rho = (m_2 - m_1) / V$

Solubility Profile


The solubility of a compound provides insight into its polarity and the types of intermolecular forces it can form. A systematic solubility analysis is a cornerstone of classical organic compound identification. While specific quantitative data is not readily available, a qualitative assessment can be performed.

This protocol is designed to classify the compound based on its acidic, basic, or neutral nature and its polarity.

- Water Solubility: Add ~0.1 g of the compound to 3 mL of deionized water. Shake vigorously. If it dissolves, the compound is a small, polar molecule. Given its structure, **2-Ethyl-4-fluoro-1-nitrobenzene** is expected to be insoluble in water due to its nonpolar benzene ring and the lack of hydrogen-bonding donor groups.
- 5% NaOH Solution: If insoluble in water, test solubility in 5% aqueous NaOH. Nitrobenzenes are generally neutral and are not expected to dissolve in a weak base.
- 5% HCl Solution: If insoluble in water and NaOH, test solubility in 5% aqueous HCl. The absence of a basic functional group (like an amine) means it will be insoluble in dilute acid.
- Concentrated Sulfuric Acid: If the compound is insoluble in the above, its solubility in cold, concentrated H_2SO_4 is tested. The nitro group and the aromatic ring contain lone pairs of

electrons and pi electrons, respectively, which can be protonated by the strong acid, leading to dissolution. Therefore, it is expected to be soluble in concentrated H_2SO_4 .

- Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and dichloromethane. Given its structure, it is expected to be soluble in a range of common organic solvents.

[Click to download full resolution via product page](#)

Caption: Systematic Solubility Testing Flowchart.

Spectroscopic and Analytical Characterization

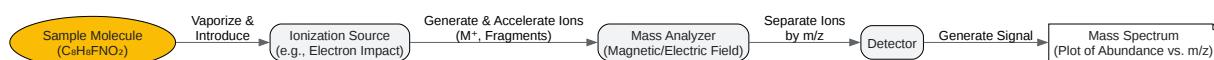
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR (Proton NMR) - Predicted Spectrum:
 - Ethyl Group (CH_3): A triplet signal around 1.2-1.4 ppm. The signal is split into a triplet by the adjacent two protons of the CH_2 group. The integration value would be 3H.
 - Ethyl Group (CH_2): A quartet signal around 2.7-2.9 ppm. The signal is split into a quartet by the adjacent three protons of the CH_3 group. The integration value would be 2H.
 - Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.2 ppm). Due to the complex splitting patterns caused by coupling to each other and to the fluorine atom (H-F coupling), they would likely appear as complex multiplets.
- ^{13}C NMR (Carbon-13 NMR) - Predicted Spectrum:
 - Ethyl Group (CH_3): A signal around 13-16 ppm.
 - Ethyl Group (CH_2): A signal around 20-25 ppm.
 - Aromatic Carbons: Six distinct signals are expected in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon attached to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in a molecule.

- Predicted Key Absorption Bands:
 - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch (Ethyl group): Peaks just below 3000 cm^{-1} (around $2850\text{-}2975\text{ cm}^{-1}$).
 - N-O Stretch (Nitro group): Two strong, characteristic bands at approximately $1520\text{-}1560\text{ cm}^{-1}$ (asymmetric stretch) and $1340\text{-}1380\text{ cm}^{-1}$ (symmetric stretch).
 - C=C Stretch (Aromatic ring): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-F Stretch: A strong band in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound.

- Expected Observations:
 - Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound, $m/z = 169$.
 - Isotope Peaks: A small $M+1$ peak due to the natural abundance of ^{13}C .
 - Fragmentation: The molecular ion can fragment in predictable ways. A common fragmentation for ethylbenzenes is the loss of a methyl group ($\text{CH}_3\bullet$, mass 15) to give a stable benzylic cation, resulting in a peak at $m/z = 154$.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]
- 2. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-4-fluoro-1-nitrobenzene | 1089279-29-7 [chemicalbook.com]
- 4. 1089279-29-7 CAS Manufactory [m.chemicalbook.com]
- 5. 2-Ethyl-4-fluoro-1-nitrobenzene | 1089279-29-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [physical properties of 2-Ethyl-4-fluoro-1-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2731259#physical-properties-of-2-ethyl-4-fluoro-1-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com